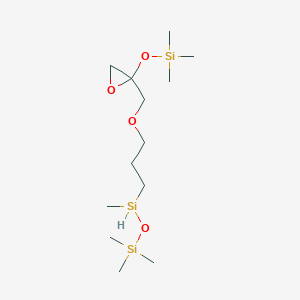
3-(3-Glycidoxypropyl) heptamethyl trisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Glycidoxypropyl) heptamethyl trisiloxane: is a versatile organosilicon compound with the molecular formula C13H32O4Si3 and a molecular weight of 336.65 g/mol . It is characterized by the presence of a glycidoxypropyl group attached to a heptamethyl trisiloxane backbone. This compound is widely used in various fields due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Glycidoxypropyl) heptamethyl trisiloxane typically involves the reaction of 3-glycidoxypropyltrimethoxysilane with heptamethyl trisiloxane under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as boron trifluoride diethyl etherate (BF3OEt2) , which facilitates the epoxide ring-opening and subsequent condensation reactions .
Industrial Production Methods: Industrial production of this compound often employs a sol-gel process where the glycidoxypropyltrimethoxysilane undergoes hydrolysis and condensation reactions to form the desired trisiloxane structure . This method allows for the large-scale production of the compound with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Glycidoxypropyl) heptamethyl trisiloxane undergoes various chemical reactions, including:
Epoxide Ring-Opening Reactions: The epoxide ring in the glycidoxypropyl group can be opened by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis and Condensation Reactions: The compound can undergo hydrolysis and condensation reactions to form siloxane networks.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used to open the epoxide ring.
Catalysts: Boron trifluoride diethyl etherate (BF3OEt2) is often used to catalyze the epoxide ring-opening reactions.
Major Products Formed:
Siloxane Networks: Formed through hydrolysis and condensation reactions.
Functionalized Silanes: Resulting from the reaction of the epoxide ring with nucleophiles.
Aplicaciones Científicas De Investigación
3-(3-Glycidoxypropyl) heptamethyl trisiloxane has a wide range of applications in scientific research, including:
Biomedical Sector: It is extensively used in the development of targeted pharmaceutical transport systems, enhancing drug solubility and therapeutic efficiency.
Material Science: The compound is used in the fabrication of hybrid organic-inorganic materials, which have applications in tissue engineering and drug delivery.
Surface Modification: It is employed to modify surfaces to improve adhesion, hydrophobicity, and other surface properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Glycidoxypropyl) heptamethyl trisiloxane involves the interaction of its glycidoxypropyl group with various molecular targets. The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules . This reactivity is crucial for its role in surface modification and the formation of siloxane networks.
Comparación Con Compuestos Similares
- 3-Glycidoxypropyltrimethoxysilane
- 3-Glycidoxypropyltriethoxysilane
- 3-Glycidoxypropylmethyldiethoxysilane
Uniqueness: 3-(3-Glycidoxypropyl) heptamethyl trisiloxane is unique due to its heptamethyl trisiloxane backbone, which imparts distinct hydrophobic properties and enhances its reactivity compared to other glycidoxypropyl silanes . This makes it particularly valuable in applications requiring robust surface modification and the formation of stable siloxane networks.
Propiedades
IUPAC Name |
trimethyl-[methyl-[3-[(2-trimethylsilyloxyoxiran-2-yl)methoxy]propyl]silyl]oxysilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H32O4Si3/c1-18(17-20(5,6)7)10-8-9-14-11-13(12-15-13)16-19(2,3)4/h18H,8-12H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWAUCWZRQPPOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](CCCOCC1(CO1)O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H32O4Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














